molecular formula C13H15BrN2O B13927132 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B13927132
M. Wt: 295.17 g/mol
InChI Key: AZFILEFTQGKBKS-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazoles are bicyclic compounds containing a five-membered pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 5-position, a methyl group at the 7-position, and a tetrahydro-2H-pyran-2-yl group at the 1-position makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-bromo-2-nitroaniline with 2-bromo-3-methylbut-2-ene in the presence of a base such as potassium carbonate can lead to the formation of the desired indazole derivative. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups or other reducible functionalities.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amines or alcohols, and substitution reactions can result in various substituted indazole derivatives.

Scientific Research Applications

5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe or inhibitor in biological studies to investigate enzyme activities or protein interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activities, or alter protein-protein interactions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indazole: Lacks the methyl and tetrahydro-2H-pyran-2-yl groups, making it less complex.

    7-methyl-1H-indazole: Lacks the bromine and tetrahydro-2H-pyran-2-yl groups.

    1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine and methyl groups.

Uniqueness

The unique combination of the bromine atom, methyl group, and tetrahydro-2H-pyran-2-yl group in 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, binding affinity, and specificity.

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

5-bromo-7-methyl-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H15BrN2O/c1-9-6-11(14)7-10-8-15-16(13(9)10)12-4-2-3-5-17-12/h6-8,12H,2-5H2,1H3

InChI Key

AZFILEFTQGKBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(N=C2)C3CCCCO3)Br

Origin of Product

United States

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